![molecular formula C8H7BF3NO2 B14071703 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, an amino group, and a benzo[c][1,2]oxaborol core, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the use of boron reagents and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of boron reagents and catalysts, as well as the reaction environment, are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase-4 (PDE4) inhibitor by binding to the catalytic domain of the enzyme, leading to the inhibition of cyclic AMP (cAMP) hydrolysis . This inhibition results in the modulation of various cellular processes, including the reduction of inflammatory cytokine production .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-6-(trifluoromethyl)benzothiazole: Shares the trifluoromethyl and amino groups but differs in the core structure.
4-amino-2-(trifluoromethyl)benzonitrile: Contains a similar trifluoromethyl group but has a nitrile group instead of the oxaborol core.
Uniqueness
6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its oxaborol core, which imparts distinct chemical properties and biological activities. This core structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H7BF3NO2 |
|---|---|
Poids moléculaire |
216.95 g/mol |
Nom IUPAC |
1-hydroxy-4-(trifluoromethyl)-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C8H7BF3NO2/c10-8(11,12)6-1-4(13)2-7-5(6)3-15-9(7)14/h1-2,14H,3,13H2 |
Clé InChI |
QJDPOJPITDIMIM-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=CC(=CC(=C2CO1)C(F)(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


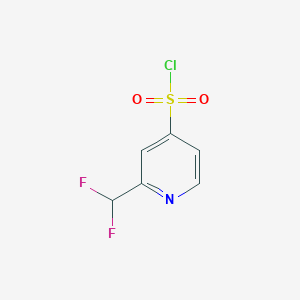
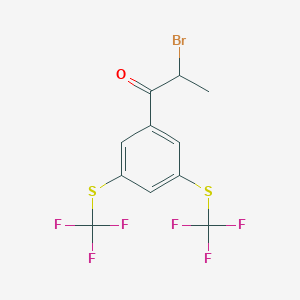

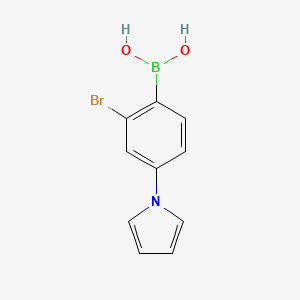
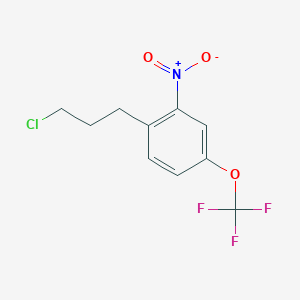

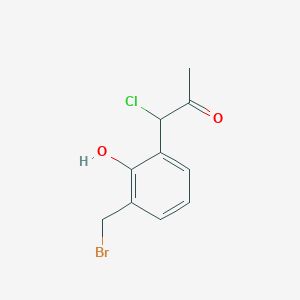


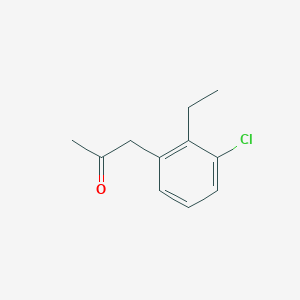
![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)


![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
